molecular formula C23H28ClN3O3 B12732100 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, 9,10-dihydro-N-(2-cyanoethyl)-N-(2-(diethylamino)ethyl)-4-oxo-, monohydrochloride CAS No. 83494-78-4

4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, 9,10-dihydro-N-(2-cyanoethyl)-N-(2-(diethylamino)ethyl)-4-oxo-, monohydrochloride

Cat. No.: B12732100
CAS No.: 83494-78-4
M. Wt: 429.9 g/mol
InChI Key: STJFKOWYWHXBGZ-UHFFFAOYSA-N
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Description

Introduction to 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide Derivatives

Benzo-fused cyclohepta[furan] carboxamides constitute a specialized class of heterocyclic compounds distinguished by their fused aromatic and non-aromatic ring systems. These derivatives are engineered to optimize molecular interactions with biological targets, leveraging their rigid scaffolds and diverse functional groups. The monohydrochloride salt form of 4H-benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, 9,10-dihydro-N-(2-cyanoethyl)-N-(2-(diethylamino)ethyl)-4-oxo- enhances solubility and stability, making it a preferred form for experimental studies.

Systematic Nomenclature and Structural Characterization of 9,10-Dihydro-N-(2-Cyanoethyl)-N-(2-(Diethylamino)ethyl)-4-Oxo Variants

The IUPAC name of this compound reflects its intricate architecture:

  • 4H-Benzocyclohepta[1,2-b]furan-3-carboxamide : Indicates a benzannulated cycloheptane fused to a furan ring, with a carboxamide group at position 3.
  • 9,10-Dihydro : Specifies partial saturation of the cycloheptane ring at positions 9 and 10.
  • N-(2-Cyanoethyl)-N-(2-(diethylamino)ethyl) : Denotes substitution on the carboxamide nitrogen with a cyanoethyl group and a diethylaminoethyl side chain.
  • 4-Oxo : Identifies a ketone group at position 4 of the cycloheptane ring.
  • Monohydrochloride : Indicates the compound’s salt form, enhancing its physicochemical properties.
Structural Features

The molecular formula C₂₃H₂₈ClN₃O₃ (molecular weight: 429.94 g/mol) encompasses:

  • A benzocyclohepta[1,2-b]furan core, providing rigidity and planar aromatic regions.
  • A carboxamide group (-CONH-) at position 3, facilitating hydrogen bonding.
  • A 2-cyanoethyl substituent (-CH₂CH₂CN), introducing electron-withdrawing character.
  • A 2-(diethylamino)ethyl group (-CH₂CH₂N(C₂H₅)₂), contributing basicity and solubility.
  • A ketone at position 4, enabling reactivity in redox reactions.

Table 1: Key Structural and Physicochemical Properties

Property Value
CAS Number 83494-78-4
Molecular Formula C₂₃H₂₈ClN₃O₃
Molecular Weight 429.94 g/mol
Boiling Point 622°C (at 760 mmHg)
Flash Point 330°C
Solubility Moderate in polar organic solvents

The compound’s three-dimensional conformation, as revealed by SMILES notation (CCN(CC)CCN(CCC#N)C(=O)C1=COC2=C1C(=O)C3=CC=CC=C3CC2), highlights the spatial arrangement of functional groups critical for bioactivity.

Historical Development of Benzo-Fused Cyclohepta[furan] Carboxamide Pharmacophores

The synthesis of benzo-fused cyclohepta[furan] derivatives emerged in the late 20th century, driven by interest in their potential as kinase inhibitors and neurotransmitter analogs. Early work focused on simpler carboxamides, such as N,N-diethyl variants (CAS 83494-75-1), which demonstrated moderate affinity for serotonin receptors. Advances in cross-coupling reactions, particularly Sonogashira coupling and directed hydrostannation, enabled the introduction of complex side chains like the diethylaminoethyl and cyanoethyl groups.

Table 2: Evolution of Synthetic Strategies

Decade Key Advancements Impact on Derivatives
1980s Development of benzo-fused furan cores Enabled basic scaffold synthesis
1990s Introduction of carboxamide functionalization Improved target selectivity
2000s Adoption of palladium-catalyzed couplings Facilitated side-chain diversification
2010s Optimization of salt forms (e.g., hydrochlorides) Enhanced pharmacokinetic properties

The incorporation of 2-(diethylamino)ethyl groups, as seen in this compound, marked a shift toward modulating blood-brain barrier permeability, a critical factor in central nervous system-targeted therapies. Concurrently, the cyanoethyl group’s electron-deficient nature was exploited to stabilize transition states in enzyme inhibition.

Properties

CAS No.

83494-78-4

Molecular Formula

C23H28ClN3O3

Molecular Weight

429.9 g/mol

IUPAC Name

N-(2-cyanoethyl)-N-[2-(diethylamino)ethyl]-2-oxo-6-oxatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaene-4-carboxamide;hydrochloride

InChI

InChI=1S/C23H27N3O3.ClH/c1-3-25(4-2)14-15-26(13-7-12-24)23(28)19-16-29-20-11-10-17-8-5-6-9-18(17)22(27)21(19)20;/h5-6,8-9,16H,3-4,7,10-11,13-15H2,1-2H3;1H

InChI Key

STJFKOWYWHXBGZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(CCC#N)C(=O)C1=COC2=C1C(=O)C3=CC=CC=C3CC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted benzoic acids, cycloheptanones, and furans. Key steps in the synthesis may involve:

    Cyclization Reactions: Formation of the cyclohepta-furan core through cyclization reactions.

    Amidation: Introduction of the carboxamide group via amidation reactions.

    Substitution Reactions: Incorporation of the cyanoethyl and diethylaminoethyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: Reduction of the cyano group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine

In medicine, this compound might be investigated for its pharmacological properties. It could have potential as a therapeutic agent for various diseases, depending on its biological activity and mechanism of action.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

4H-Benzo[4,5]cyclohepta[1,2-b]thiophen Derivatives

  • Example: 10-Methoxy-4-(1-methylpiperidin-4-yl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ol (CAS 116667-71-1) Core Structure: Replaces furan with a thiophene ring, altering electronic properties. Substituents: Methoxy group at position 10 and a methylpiperidine moiety at position 3. Activity: Not explicitly stated, but similar benzo[4,5]cyclohepta derivatives are explored for CNS disorders . Molecular Weight: 341.47 g/mol (vs. target compound’s estimated ~450–500 g/mol).

Benzoimidazo[1,2-b][1,2,4]triazol Derivatives

  • Example: 1-(4-Bromophenyl)-2-(2-(thiazol-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one () Core Structure: Contains a triazole-imidazole-benzene fused system instead of cycloheptafuran. Substituents: Bromophenyl and thiazole groups enhance halogen bonding and π-stacking. Synthesis: Prepared via general Procedure C (40°C, 12 hours) .

Functional Analogues with Therapeutic Overlap

Ketotifen Fumarate

  • Structure : 4-(1-Methyl-4-piperidylidene)-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-10(9H)-one fumarate.
    • Core : Shares the benzo[4,5]cyclohepta framework but with a thiophene and ketone group.
    • Activity : Mast cell stabilizer used in gastrointestinal inflammation (e.g., Trichinella spiralis models) .
    • Key Difference : The target compound’s carboxamide and cationic side chain may favor cardiac over gastrointestinal targets.

Pharmacokinetic and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Salt Form Source
Target Compound Benzo[4,5]cyclohepta[1,2-b]furan N-(2-cyanoethyl)-N-(2-(diethylamino)ethyl) ~450–500* Anti-fibrillating Monohydrochloride Patent EP0057337
10-Methoxy-4-(1-methylpiperidin-4-yl)-... Benzo[4,5]cyclohepta[1,2-b]thiophen Methoxy, 1-methylpiperidine 341.47 Undisclosed Free base CAS 116667-71-1
1-(4-Bromophenyl)-2-(2-(thiazol-2-yl)-... Benzoimidazo[1,2-b]triazol Bromophenyl, thiazole ~400–420* Not reported Neutral Synthesis Study
Ketotifen Fumarate Benzo[4,5]cyclohepta[1,2-b]thiophen Piperidylidene, ketone 425.49 Mast cell stabilization Fumarate J. Pharmacol. Exp. Ther.

*Estimated based on structural formula.

Research Findings and Implications

  • Ketotifen : Demonstrates the versatility of benzo[4,5]cyclohepta scaffolds in diverse therapeutic areas, though substitution patterns dictate specificity .
  • Synthetic Derivatives : –2 highlights the prevalence of bromophenyl and heterocyclic substituents in modern medicinal chemistry, though biological data gaps limit direct comparison .

Biological Activity

4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, 9,10-dihydro-N-(2-cyanoethyl)-N-(2-(diethylamino)ethyl)-4-oxo-, monohydrochloride is a complex organic compound that has drawn significant attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound belongs to a class of heterocyclic compounds characterized by the presence of a benzo-cyclohepta-furan core and various functional groups that contribute to its reactivity and biological interactions.

  • Molecular Formula : C18H19N3O3·HCl
  • CAS Number : 83494-75-1
  • Molecular Weight : 345.82 g/mol

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors in biological systems. Research indicates that it may modulate various cellular processes, including:

  • Enzyme Inhibition : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Interaction : It may interact with receptor sites, potentially altering signaling pathways involved in cellular responses.
  • Cellular Processes : The compound could affect processes such as proliferation, apoptosis (programmed cell death), and differentiation.

Biological Activities

Research has highlighted several potential biological activities associated with 4H-Benzo(4,5)cyclohepta(1,2-b)furan derivatives:

  • Antimicrobial Activity : Some studies suggest that compounds within this structural family exhibit antimicrobial properties against various pathogens.
  • Anticancer Properties : Preliminary findings indicate that these compounds may have cytotoxic effects on cancer cells, making them candidates for further investigation in cancer therapy.
  • Neuroprotective Effects : There is emerging evidence suggesting neuroprotective capabilities, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have explored the structure-activity relationship (SAR) of compounds similar to 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide. Notable findings include:

StudyFindings
Identified significant enzyme inhibition properties linked to the carboxamide group.
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Showed potential in reducing tumor cell viability in vitro through apoptosis induction.

Example Case Study

A study conducted by researchers at a prominent university evaluated the anticancer effects of this compound on human breast cancer cell lines. The results indicated that treatment with varying concentrations of the compound resulted in a dose-dependent reduction of cell viability, suggesting its potential as an anticancer agent.

Synthesis and Applications

The synthesis of 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide typically involves multi-step organic reactions utilizing various reagents:

  • Starting Materials : Commonly used starting materials include substituted anilines and cycloheptadiene derivatives.
  • Reagents : Potassium permanganate for oxidation and lithium aluminum hydride for reduction are frequently employed.
  • Yield Optimization : Reaction conditions must be carefully optimized to maximize yield and purity.

The versatility of this compound suggests applications across several fields:

  • Medicinal Chemistry : Development of new therapeutic agents.
  • Organic Synthesis : As a building block for more complex molecules.
  • Pharmaceutical Industry : Potential use in drug formulation.

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